4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline
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Overview
Description
4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its multiple functional groups, including bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of bis(2-chloroethyl)amine with a suitable aromatic aldehyde to form an intermediate Schiff base. This intermediate is then reacted with piperazine and further functionalized to introduce additional bis(2-chloroethyl)amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: Reduced amines and dechlorinated products.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A well-known chemotherapeutic agent with similar bis(2-chloroethyl)amino groups.
Melphalan: Another chemotherapeutic agent with structural similarities and similar mechanisms of action.
Sarcolysine: An antitumor agent with comparable functional groups and biological activity.
Uniqueness
4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline is unique due to its complex structure, which includes multiple reactive sites and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
21323-34-2 |
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Molecular Formula |
C26H34Cl4N6 |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C26H34Cl4N6/c27-9-13-33(14-10-28)25-5-1-23(2-6-25)21-31-35-17-19-36(20-18-35)32-22-24-3-7-26(8-4-24)34(15-11-29)16-12-30/h1-8,21-22H,9-20H2 |
InChI Key |
YVQPPPUFCBWGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N=CC2=CC=C(C=C2)N(CCCl)CCCl)N=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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